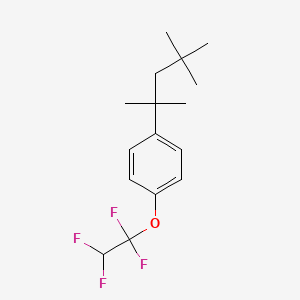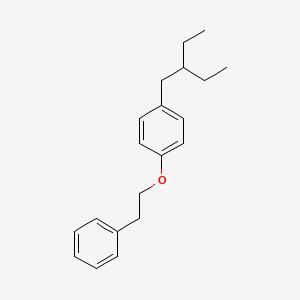![molecular formula C14H20N2O B14279218 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- CAS No. 121040-39-9](/img/structure/B14279218.png)
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- is a versatile compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- typically involves the reaction of 3-dimethylaminopropylamine with acrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required purity standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.
Major Products Formed
Applications De Recherche Scientifique
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the compound to interact with various molecular targets and pathways. This reactivity is crucial for its applications in drug delivery and gene therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminopropyl methacrylamide: Shares similar structural features but differs in the presence of a methacrylamide group.
N-[3-(Dimethylamino)propyl]acrylamide: Another related compound with similar reactivity and applications.
Formamide, N-[3-(dimethylamino)propyl]-: Contains a formamide group, offering different chemical properties and uses.
Uniqueness
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- is unique due to its specific combination of the propenamide and dimethylamino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
121040-39-9 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)12-6-11-15-14(17)10-9-13-7-4-3-5-8-13/h3-5,7-10H,6,11-12H2,1-2H3,(H,15,17) |
Clé InChI |
APHLGEOHDRWCGB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)






![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)

![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
